Cathepsin B Inhibitor III

Description

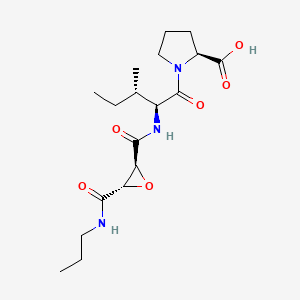

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZGJKSEBRELAS-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cathepsin B Inhibitor Iii: Context and General Overview

Nature of Cathepsin B Inhibitors within Protease Inhibition

Cathepsin B is a lysosomal cysteine protease belonging to the papain family of enzymes. scbt.comnih.gov These enzymes are crucial for intracellular protein degradation and turnover. researchgate.nettdl.org However, the activity of proteases like Cathepsin B must be tightly regulated, as an imbalance can lead to pathological conditions. researchgate.net This regulation is achieved, in part, by protease inhibitors.

Cathepsin B inhibitors are molecules that reduce or block the enzymatic activity of Cathepsin B. scbt.com They can be broadly categorized as:

Endogenous Inhibitors: These are naturally occurring inhibitors within the body. The most significant endogenous inhibitors of cysteine proteases like Cathepsin B are from the cystatin superfamily. nih.govresearchgate.net

Exogenous Inhibitors: These inhibitors originate from external sources, including natural products from plants and microorganisms, as well as synthetically created small molecules. nih.govresearchgate.net

The mechanism of inhibition can be either reversible or irreversible. nih.gov Many synthetic inhibitors are designed to react with the active site of Cathepsin B, often containing an electrophilic group that forms a covalent bond with the catalytic cysteine residue. nih.govplos.org For example, the inhibitor E-64 forms a covalent thioether bond with the active site cysteine. plos.orghzdr.de

Inhibitors can also be designed to be highly specific. For instance, CA-074 was developed as a specific inhibitor for Cathepsin B, designed based on the structure of epoxysuccinate derivatives. nih.gov The development of such specific inhibitors is crucial for studying the distinct roles of individual cathepsins and for potential therapeutic applications. tandfonline.com The search for novel inhibitors often involves screening large chemical libraries and modifying existing scaffolds to improve potency and selectivity. acs.orgmdpi.com

Historical Context of Cathepsin B Inhibitor Research and Development

The history of protease research dates back to the 19th century with the discovery of pepsin in 1836. scholaris.ca However, the field of protease inhibitors as therapeutic agents is more recent. A significant milestone was the development of HIV protease inhibitors in the late 1980s and early 1990s, which became a cornerstone of antiretroviral therapy. theinventors.orgwikipedia.orgnih.gov This success story highlighted the potential of structure-based drug design in creating potent and specific enzyme inhibitors. wikipedia.org

Research into cysteine protease inhibitors, including those for Cathepsin B, gained momentum during the same period. Key developments include:

The 1970s: Leupeptin, a bacterial aldehyde inhibitor of both cysteine and serine proteases, was discovered. nih.gov

1980s-2000s: A group of inhibitors derived from microorganisms, including aliphatic aldehydes and dipeptides, were identified. nih.gov The epoxysuccinyl amino acid derivative E-64 was isolated from Aspergillus and became a widely used tool for studying cysteine cathepsins. hzdr.denih.gov The crystal structure of human Cathepsin B was determined in the 1990s, paving the way for structure-based design of specific inhibitors. nih.gov

Post-2000s: The focus has shifted towards developing highly selective inhibitors for individual cathepsins to explore their specific functions and to develop more targeted therapies with fewer side effects. tandfonline.com This has led to the creation of compounds like CA-074 for Cathepsin B and various inhibitors for Cathepsins L, K, and S. nih.gov

The ongoing research into Cathepsin B inhibitors is driven by the enzyme's association with various diseases, including cancer and neurological disorders. tdl.orgnews-medical.netplos.org The goal is to develop inhibitors that can selectively target the pathological activities of Cathepsin B while preserving its normal physiological functions. mdpi.comresearchgate.net

Table 3: Timeline of Key Developments in Protease and Cathepsin B Inhibitor Research

| Year/Period | Development | Source(s) |

| 1836 | Discovery of pepsin, the first protease. | scholaris.ca |

| 1970s | Discovery of Leupeptin, a natural protease inhibitor. | nih.gov |

| Late 1980s | The basic structure and function of HIV protease were determined. | nih.gov |

| 1980s-2000s | Discovery of E-64 and other microbial-derived cysteine protease inhibitors. | nih.gov |

| 1990s | The crystal structure of human Cathepsin B was determined. | nih.gov |

| 1995 | Saquinavir, the first HIV protease inhibitor, was approved by the FDA. | theinventors.orgwikipedia.org |

| Post-2000s | Development of highly selective, structure-based inhibitors for individual cathepsins like CA-074. | nih.govtandfonline.com |

Compound Names Mentioned:

CA-074

Captopril

Cathepsin B Inhibitor III

E-64

Indinavir

Leupeptin

Lurasidone

Nelfinavir

Paliperidone

Pepsin

Ritonavir

Saquinavir

Z-FG-NHO-BzOME

Z-Arg-Lys–AOMK

Z-Arg-Lys–AMC

Z-Glu-Lys–AMC

Z-Phe-Arg–AMC

Molecular and Enzymatic Inhibition Mechanisms

General Mechanisms of Cathepsin B Inhibition

Cathepsin B inhibitors can be broadly categorized as either reversible or irreversible. nih.gov Irreversible inhibitors, which are the focus of this section, typically form a stable covalent bond with the active site Cys29. nih.gov This covalent modification prevents the enzyme from carrying out its normal proteolytic function. vulcanchem.com The design of these inhibitors often involves a peptidic or peptidomimetic backbone that directs the inhibitor to the active site, and an electrophilic functional group (the "warhead") that reacts with the Cys29 thiol. nih.gov

Covalent Inhibition Modalities

Epoxysuccinyl-based inhibitors are a well-studied class of irreversible Cathepsin B inhibitors derived from the natural product E-64. stanford.eduresearchgate.net These compounds feature an epoxide ring that undergoes nucleophilic attack by the thiolate of Cys29. hzdr.de This reaction results in the opening of the epoxide ring and the formation of a stable thioether bond, thus covalently modifying and inactivating the enzyme. hzdr.devulcanchem.com

Prominent examples include CA-074 and its precursor CA-030. nih.gov The specificity of these inhibitors for Cathepsin B over other cathepsins, like L and H, is attributed to interactions with the S2' subsite of the enzyme, particularly with histidine residues His110 and His111. researchgate.netacs.org The C-terminal proline carboxylate group of CA-074 is crucial for its high potency and pH-dependent inhibition, forming key ionic interactions within the active site. hzdr.deacs.org Methylation of this carboxylate group, as in CA-074Me, significantly reduces the inhibitor's potency. acs.org

Table 1: Potency of Epoxysuccinyl-Based Inhibitors against Cathepsin B

| Inhibitor | Target Enzyme | IC50 (nM) | pH | Reference |

| CA-030 | Cathepsin B | 2.28 | 5.5 | hzdr.de |

| CA-074 | Cathepsin B | 2.24 | 5.5 | hzdr.de |

| CA-074 | Cathepsin B | 6 | 4.6 | acs.org |

| CA-074 | Cathepsin B | 44 | 5.5 | acs.org |

| CA-074 | Cathepsin B | 723 | 7.2 | acs.org |

| CA-074Me | Cathepsin B | 8900 | 4.6 | acs.org |

| AMS17 | Cathepsin B | ~400 | - | stanford.edu |

IC50 values represent the concentration of inhibitor required for 50% inhibition.

Dipeptidyl nitriles are a class of reversible, covalent inhibitors of Cathepsin B. acs.org The nitrile group serves as the electrophilic warhead. acs.org The inhibition mechanism involves the formation of a thioimidate intermediate through the nucleophilic attack of the Cys29 thiolate on the nitrile carbon. acs.orgfrontiersin.org This process is generally reversible. acs.org

The specificity and potency of dipeptidyl nitrile inhibitors are achieved by optimizing the P1, P2, and P3 substituents that interact with the corresponding subsites of the enzyme's active site. rcsb.org Structure-based drug design has been instrumental in developing highly potent and selective inhibitors. For instance, tethering a carboxylate functionality to the carbon alpha to the nitrile enhances potency and selectivity by interacting with the unique carboxylate recognition site in the S2' pocket of Cathepsin B. acs.orgrcsb.org This led to the development of inhibitors with nanomolar potency and excellent selectivity over other cysteine cathepsins. acs.org

Halomethyl ketones, including fluoromethyl (FMK), chloromethyl (CMK), and diazomethyl ketones, are irreversible inhibitors of cysteine proteases like Cathepsin B. nih.govplos.orgresearchgate.net These compounds act as alkylating agents, with the halogen serving as a leaving group following nucleophilic attack by the Cys29 thiol. nih.gov

The reactivity of the halomethyl ketone is influenced by the nature of the halogen. nih.gov For example, Z-Phe-Ala-CH2F (a fluoromethyl ketone) was found to be a potent inhibitor of Cathepsin B. mdpi.com The peptidyl portion of the molecule directs the inhibitor to the active site, and the subsequent alkylation of Cys29 leads to irreversible inactivation. plos.orgmdpi.com While effective, the high reactivity of some halomethyl ketones, such as chloromethyl ketones, can lead to a lack of specificity and potential toxicity. plos.orgmdpi.com Acyloxymethyl ketones represent a variation where the leaving group is a carboxylate, offering a way to tune reactivity and specificity. researchgate.netacs.org

Table 2: Comparison of Halomethyl Ketone Inhibitor Potency

| Inhibitor | Type | Second-order rate constant (M⁻¹s⁻¹) | Reference |

| Z-Phe-Ala-CH₂F | Fluoromethyl ketone | 16,200 | mdpi.com |

| Z-Phe-Ala-diazomethyl | Diazomethyl ketone | 546 | mdpi.com |

| Z-Phe-Ala-CH₂Cl | Chloromethyl ketone | 45,300 | mdpi.com |

Peptide vinyl sulfones are another class of irreversible inhibitors that target cysteine proteases. nih.govpnas.org The vinyl sulfone group acts as a Michael acceptor, undergoing nucleophilic attack by the Cys29 thiol. pnas.org This results in the formation of a stable covalent thioether linkage. nih.govpnas.org

Vinyl sulfones have been shown to be effective against a range of cysteine proteases, including those from parasitic organisms and human cathepsins. nih.govplos.org The specificity of vinyl sulfone inhibitors is determined by the peptide portion that interacts with the enzyme's binding cleft. nih.gov For example, inhibitors like K11777 have been shown to inhibit both Cathepsin B and Cathepsin L-type proteases. plos.org The interaction of these inhibitors with the subsites of the active site cleft is crucial for their potency and selectivity. nih.gov

This category includes a diverse range of compounds that react with the active site thiol of Cathepsin B. Isothiazolones and 5-chloroisothiazolones, for instance, react with thiols by cleaving their nitrogen-sulfur bond to form disulfides, leading to enzyme inhibition. researchgate.net

Other thiol-reactive agents, such as dehydroascorbic acid (DHA) and alloxan, which are cyclic multiketone thiol oxidizing agents, have also been shown to inhibit Cathepsin B. nih.gov This inhibition is reversible upon the addition of a reducing agent like dithiothreitol (B142953) (DTT). nih.gov L-cysteine and related thiols can also regulate Cathepsin B activity, where the protonated form (RSH) is inhibitory, and the thiolate anion form (RS-) can counteract this inhibition. nih.gov This suggests a complex regulatory mechanism based on the local redox environment. nih.gov

Vinyl Sulfone Interactions

Reversible Inhibition Modalities

Reversible inhibitors interact with an enzyme through non-covalent or reversible covalent bonds, allowing for a dynamic equilibrium between the bound and unbound state. This class includes several important types of inhibitors targeting Cathepsin B.

Peptidyl Aldehyde Interactions

Peptidyl aldehydes are a classic group of reversible, covalent inhibitors of cysteine proteases. mdpi.com These compounds typically feature a peptide sequence that mimics the enzyme's natural substrate, guiding an electrophilic aldehyde "warhead" to the active site. frontiersin.org

The mechanism involves a nucleophilic attack on the aldehyde's carbonyl carbon by the thiolate anion of the catalytic cysteine residue (Cys29 in human Cathepsin B). This attack forms a tetrahedral thiohemiacetal adduct, a transition-state analog that effectively, yet reversibly, inactivates the enzyme. mdpi.comnih.gov Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a well-studied example of a naturally occurring peptidyl aldehyde that competitively inhibits Cathepsin B. ebi.ac.ukallpeptide.com The inhibition by Leupeptin is characterized as a slow, tight-binding process. nih.gov While its binding can be very strong, with a reported inhibition constant (Ki) of around 4.1 nM, the complex can dissociate over time, restoring enzyme activity. mdpi.comebi.ac.uk

It is noteworthy that in aqueous solutions, peptidyl aldehydes like Leupeptin exist in equilibrium between multiple forms: a hydrated form, a cyclic carbinolamine, and the active free aldehyde form, with the free aldehyde being present at a low concentration. nih.gov This equilibrium can affect the observed kinetics of inhibition, sometimes resulting in a lag phase before reaching a steady state. nih.govnih.gov

Other Reversible Binding Mechanisms

Another significant class of reversible covalent inhibitors for Cathepsin B is peptidyl nitriles. These inhibitors also possess a peptide backbone for active site recognition but are equipped with a nitrile group (C≡N) as the electrophilic warhead. google.comnih.gov

The inhibition mechanism involves the nucleophilic addition of the active site cysteine's thiol group to the carbon of the nitrile. hzdr.de This reaction forms a covalent, yet reversible, thioimidate adduct. nih.govhzdr.demdpi.com The trigonal structure of the resulting thioimidate is thought to closely resemble the transition state of substrate hydrolysis by cysteine proteases. google.com Peptidyl nitriles generally exhibit high selectivity for cysteine proteases over serine proteases due to the greater nucleophilicity of the thiolate group compared to the hydroxyl group in the active site of serine proteases. google.com The development of dipeptide nitriles has been a focus of research, with some compounds showing potent inhibition of Cathepsin B with Ki values in the nanomolar range. nih.govacs.org

Modulation via Redox State Alterations (e.g., Nitrosylation)

The activity of cysteine proteases like Cathepsin B is critically dependent on the redox state of the catalytic cysteine residue, which must be in its reduced thiol form (-SH) to be active. Altering this state provides a powerful mechanism for modulating enzyme function.

S-nitrosylation is a post-translational modification where a nitric oxide (NO) group is added to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO). This modification can inhibit Cathepsin B activity. nih.govnih.gov Research has demonstrated that nitric oxide donors, such as S-Nitrosoglutathione (GSNO), can S-nitrosylate Cathepsin B, leading to the formation of SNO-CTSB. scbt.comnih.gov This modification inhibits the enzyme's proteolytic activity, which in turn can affect cellular processes like autophagic flux. nih.govnih.gov Studies have identified multiple cysteine residues in Cathepsin B that are susceptible to S-nitrosylation. nih.govnih.gov This redox-based regulation highlights a physiological mechanism for controlling Cathepsin B function, which can be pathologically relevant in conditions associated with nitrosative stress, such as neurodegenerative diseases. nih.govresearchgate.net

Inhibitor Data Summary

| Inhibitor Class | Specific Example | Inhibition Constant (Ki) | Inhibition Modality |

|---|---|---|---|

| Peptidyl Aldehyde | Leupeptin | ~4.1 nM ebi.ac.uk | Reversible, Covalent (Thiohemiacetal) / Competitive allpeptide.com |

| Peptidyl Aldehyde | Acetyl-Leu-Leu-Met-H | 100 nM allpeptide.com | Reversible, Covalent / Competitive allpeptide.com |

| Peptidyl Nitrile | Compound 17 (Schmitz et al., 2016) | 19.2 - 41.3 nM acs.org | Reversible, Covalent (Thioimidate) acs.org |

| Hydroxyquinoline | Nitroxoline (B368727) | Low micromolar IC50 researchgate.net | Reversible, Non-covalent / Competitive researchgate.net |

| Caffeic Acid Derivative | Caffeic Acid | Ki (app) = 510 µM (pH 5.5) semanticscholar.org | Non-covalent / Mixed semanticscholar.org |

| Caffeic Acid Derivative | Caffeic acid phenethyl ester (CAPE) | Ki (app) = 280 µM (pH 5.5) semanticscholar.org | Non-covalent / Uncompetitive (Catalytic) semanticscholar.org |

| Redox Modulator | S-Nitrosoglutathione (GSNO) | N/A | Redox Modification (S-nitrosylation) scbt.com |

Kinetic Characterization of Cathepsin B Inhibition

The kinetic characterization of an inhibitor provides quantitative measures of its potency and reveals the nature of its interaction with the enzyme. For cathepsin B, this involves determining inhibition constants, understanding the influence of pH, and analyzing reaction rates.

Inhibition constants are key parameters for quantifying the efficacy of an inhibitor. For irreversible inhibitors, which often form a covalent bond with the enzyme, the relevant parameters include the inhibitor concentration that yields 50% inhibition (IC₅₀), the inhibitor concentration at half-maximal inactivation rate (Ki), and the maximal rate of inactivation (kinact). The ratio kinact/Ki represents the second-order rate constant and is a measure of the inhibitor's efficiency.

Many potent cathepsin B inhibitors, such as the epoxide inhibitor CA-074, function as mechanism-based, irreversible inhibitors. nih.govacs.org They typically form a covalent thioether bond with the catalytic cysteine residue (Cys29) in the active site of cathepsin B. nih.gov Kinetic studies are performed by pre-incubating the enzyme with various concentrations of the inhibitor and then measuring the residual enzyme activity over time. nih.govacs.org

For example, kinetic analyses of the inhibitor Z-Arg-Lys-AOMK demonstrated its potency with a Ki value of 130 nM at a neutral pH of 7.2. acs.org Another inhibitor, KHS 10, derived from Streptomyces luteogriseus, was found to inhibit cathepsin B competitively with an inhibition constant (Ki) of 430 nM. mbl.or.kr The well-characterized inhibitor E-64 has been shown to inhibit cathepsin B with an IC₅₀ value of 4.88 µM when the enzyme is immobilized on gold nanoparticles. bbrc.in

| Inhibitor | Ki | kinact/Ki (M-1s-1) | IC50 | pH | Notes | Reference |

|---|---|---|---|---|---|---|

| CA-074 | 22 nM | 4.5 x 105 | 6 nM | 4.6 | Highly potent at acidic pH. | nih.govacs.org |

| CA-074 | 211 nM | 1.1 x 105 | 44 nM | 5.5 | Moderate potency. | nih.govacs.org |

| CA-074 | 1.98 µM | 8.6 x 103 | 723 nM | 7.2 | Significantly less potent at neutral pH. | nih.govacs.org |

| Z-Arg-Lys-AOMK | 130 nM | 1.1 x 105 | 20 nM | 7.2 | Designed to be selective for neutral pH. | acs.org |

| Z-Arg-Lys-AOMK | 15 µM | 1.8 x 103 | - | 4.6 | Much lower potency at acidic pH. | acs.org |

| KHS 10 | 430 nM | - | - | 6.0 | Competitive inhibitor. | mbl.or.kr |

| E-64 | 5.09 µM | - | 4.88 µM | 6.5 | Non-competitive inhibition mechanism against immobilized Cathepsin B. | bbrc.in |

The activity of cathepsin B and the potency of its inhibitors are highly dependent on pH. nih.govacs.orgacs.org Cathepsin B is functional both in the acidic environment of lysosomes (pH ~4.6) and in the neutral pH of the cytosol and extracellular space (pH ~7.2) under pathological conditions. nih.govacs.org

Inhibitors like CA-074 exhibit strong pH-dependent inhibition, being over 100-fold more potent at the acidic pH of 4.6 than at the neutral pH of 7.2. nih.govacs.org This pH dependency is primarily attributed to the inhibitor's free C-terminal carboxyl group and its interaction with the enzyme's occluding loop. nih.govacs.org At acidic pH, the C-terminal carboxylate of CA-074 is thought to form ionic interactions with protonated histidine residues (His110 and His111) in the occluding loop, enhancing binding affinity. nih.govacs.org Methylation of this carboxyl group, as in CA-074Me, abolishes this pH-dependent inhibition and significantly reduces the inhibitor's potency. nih.govacs.org

Conversely, researchers have engineered inhibitors with a preference for neutral pH. acs.org For instance, the inhibitor Z-Arg-Lys-AOMK was designed based on the enzyme's cleavage preferences and is 115-fold more potent at pH 7.2 than at pH 4.6. acs.org This demonstrates that the pH-dependent properties of cathepsin B can be exploited to develop inhibitors that target the enzyme in specific cellular compartments. acs.org Studies with caffeic acid and its derivatives also showed stronger inhibition of cathepsin B at pH 7.4 compared to pH 5.5, suggesting that the pH-dependent binding of the occluding loop to the active site influences inhibitor affinity. mdpi.com

The detailed mechanism of inhibition can be further elucidated by analyzing reaction rates under different substrate and inhibitor concentrations. mdpi.comresearchgate.net Specific velocity plots, which graph the ratio of uninhibited to inhibited reaction velocity against the inhibitor concentration, are used to distinguish between different types of inhibition (e.g., competitive, non-competitive, mixed). mdpi.comresearchgate.net

For example, kinetic analysis of caffeic acid's inhibition of cathepsin B at pH 7.4 using specific velocity plots indicated a pure catalytic mechanism. mdpi.comresearchgate.net This type of analysis, along with titration curves at various substrate concentrations, helps to determine whether an inhibitor primarily interferes with substrate binding (specific or competitive inhibition) or with the catalytic step itself (catalytic or uncompetitive inhibition). mdpi.com For linear inhibition mechanisms, the IC₅₀ value can provide a reasonable estimate of the true inhibition constant. mdpi.com

pH-Dependent Inhibition Kinetics and Preferential Binding

Structural Basis of Cathepsin B Inhibition

The specificity and efficacy of inhibitors are dictated by their three-dimensional interactions with the enzyme's active site and surrounding structures.

Cathepsin B is a member of the papain-like cysteine protease family and possesses a characteristic V-shaped active site cleft located between its two domains (L- and R-domains). hzdr.denih.gov The catalytic triad, comprising Cys29, His199, and Asn290, resides within this cleft. nih.govhzdr.de The active site is further defined by a series of subsites or specificity pockets (S pockets) that accommodate the amino acid residues of a substrate or inhibitor. These are denoted as S3, S2, S1 on the non-primed side (N-terminal to the scissile bond) and S1', S2', S3' on the primed side (C-terminal to the scissile bond). hzdr.denih.gov

The S1' and S2' subsites are particularly important for inhibitor specificity. hzdr.de The S2' subsite is efficiently occupied by inhibitors like CA-074. nih.gov In the case of Schistosoma mansoni cathepsin B1 (SmCB1), the C-terminal carboxyl group of the P2' proline residue of CA-074 interacts with two histidine residues (His-180 and His-181) located in the occluding loop at the S2' subsite. nih.gov The S1, S3, and S2' pockets are formed by loops from the left domain of the enzyme, while the S2 and S1' pockets are formed by the right domain. hzdr.denih.gov While the S2 pocket is well-defined, the S3 and S4 binding sites are considered less defined, involving mainly side-chain interactions. nih.gov

A unique structural feature that distinguishes cathepsin B from many other cathepsins is the presence of a ~20-residue insertion known as the "occluding loop". nih.govhzdr.denih.gov This loop covers the primed side of the active site cleft, blocking it and conferring a unique peptidyldipeptidase (exopeptidase) activity to the enzyme, in addition to its endopeptidase activity. hzdr.denih.gov

The occluding loop plays a crucial role in inhibitor binding and selectivity. nih.govnih.govresearchgate.net It can restrict the access of some inhibitors, such as cystatin C, to the active site. nih.gov For specific inhibitors like CA-074, the occluding loop is a primary target. The specificity of CA-074 for cathepsin B is largely due to interactions between the inhibitor's C-terminal proline and key histidine residues (His110 and His111) within the occluding loop. nih.govnih.gov

The conformation of the occluding loop is pH-dependent. At low pH, a salt bridge between Asp22 and His110 stabilizes the loop in a "closed" conformation. acs.org This conformation is critical for the exopeptidase activity and influences inhibitor binding. acs.orghzdr.de The pH-dependent inhibition by certain compounds is directly linked to competitive binding between the occluding loop and the inhibitor for the active site. acs.org Mutations that disrupt this salt bridge or deletions within the loop can eliminate the pH dependency of inhibition and abolish the enzyme's exopeptidase activity, highlighting the loop's central role in cathepsin B's unique function and its interaction with selective inhibitors. acs.orgnih.gov

Key Residue Interactions

The binding affinity and specificity of inhibitors to Cathepsin B are determined by a network of interactions with specific amino acid residues. These interactions, which include covalent bonding, hydrogen bonding, and hydrophobic contacts, are crucial for the inhibitor's function. Several key residues play pivotal roles in this process. nih.govresearchgate.net

The catalytic site of Cathepsin B features a catalytic dyad, Cys29 and His199, which is a primary target for many inhibitors. researchgate.net Irreversible inhibitors, such as those with an epoxyketone moiety like CA-074, function by forming a stable thioether bond with the catalytic cysteine residue (Cys29). vulcanchem.com This covalent modification disrupts the enzyme's ability to hydrolyze substrates. vulcanchem.com The thiol and imidazole (B134444) side chains of Cys29 and His199 can form an ion pair, and the inhibitory process often involves a nucleophilic attack by the sulfur from Cys29. researchgate.net

Beyond the catalytic dyad, other residues in the active site and the characteristic "occluding loop" of Cathepsin B are vital for inhibitor binding. The occluding loop, an insertion of about 19 residues, partially obstructs the active site and is a key feature distinguishing Cathepsin B from other cathepsins. plos.org Residues within this loop, particularly His110 and His111, are instrumental in the binding of specific inhibitors. plos.orgmdpi.com For instance, the C-terminal carboxylate group of the inhibitor CA-074 engages in pH-dependent ionic interactions with His110 and His111. acs.orgnih.gov These charge-assisted hydrogen bonds are critical for the inhibitor's potency and specificity. nih.gov

Other residues also contribute significantly to the binding of various inhibitors. Computational and docking studies have identified a common set of interacting residues for many small-molecule inhibitors. These include Gln23, His110, His111, Glu122, His199, and Trp221. nih.govdeakin.edu.audeakin.edu.auresearchgate.net Most Cathepsin B inhibitors are found to interact with a core group of residues including Cys29, Gln23, His199, and Trp221. researchgate.net

The table below summarizes the roles of these key residues in the interaction with Cathepsin B inhibitors.

| Residue | Location/Role | Type of Interaction with Inhibitor |

| Cys29 | Catalytic Dyad | Forms covalent bonds (thioether) with irreversible inhibitors; involved in nucleophilic attack. researchgate.netvulcanchem.comnih.gov |

| His199 | Catalytic Dyad | Forms an ion pair with Cys29; participates in hydrogen bonding with inhibitors. researchgate.netresearchgate.net |

| His110 | Occluding Loop (S2' Subsite) | Forms hydrogen bonds and ionic interactions with the inhibitor's carboxylate groups. nih.govplos.orgacs.org |

| His111 | Occluding Loop (S2' Subsite) | Forms hydrogen bonds and ionic interactions with the inhibitor's carboxylate groups. nih.govplos.orgacs.org |

| Gln23 | Active Site Cleft | Participates in hydrogen bonding and Van der Waals interactions. nih.govresearchgate.netplos.org |

| Glu122 | Active Site Cleft | Involved in important interactions with inhibitors. nih.govdeakin.edu.au |

| Trp221 | Active Site Cleft | Contributes to inhibitor binding, often through hydrophobic or Van der Waals interactions. nih.govresearchgate.net |

Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to Cathepsin B can induce notable changes in the enzyme's three-dimensional structure. These conformational shifts can range from subtle side-chain rearrangements to more significant movements of entire structural domains, such as the occluding loop. scbt.com

A predominant mechanism of inhibition, particularly by protein inhibitors like cystatins, involves a two-step process that causes a major conformational change. nih.gov Initially, the N-terminal region of the inhibitor binds to the enzyme, which then leads to the displacement of the occluding loop, allowing for a more effective and stable binding of the inhibitor. nih.gov This flexibility, especially in the N-terminus of the inhibitors, appears to be a key determinant for increased inhibitory activity against Cathepsin B. nih.gov The modulation of Cathepsin B's activity by some compounds can lead to conformational changes that affect the enzyme's stability and its interactions with other proteins. scbt.com

However, the extent of conformational change is not uniform across all inhibitors. Studies on the complex between rat Cathepsin B and a chloromethylketone inhibitor revealed that very little conformational change occurs in the enzyme upon binding. researchgate.netpdbj.org This suggests that some inhibitors can bind effectively to the existing conformation of the active site without necessitating large structural rearrangements. In contrast, the derivatization of the key catalytic residues Cys29 and His199 with other reagents has been shown to cause large side-chain conformational changes, highlighting the inherent flexibility of the active site. researchgate.net

The table below outlines the observed conformational changes in Cathepsin B upon interaction with different types of inhibitors.

| Inhibitor Type/Condition | Induced Conformational Change in Cathepsin B |

| Cystatins (e.g., Oryzacystatin-I) | Initial binding leads to the subsequent displacement of the occluding loop, enabling a more effective inhibitory binding mode. nih.gov |

| Peptide-based inhibitors | Can induce conformational shifts that influence enzyme stability and interactions with other cellular proteins. scbt.com |

| Benzyloxycarbonyl-Arg-Ser(O-Bzl) chloromethylketone | Binds to rat Cathepsin B with very little conformational change observed in the enzyme structure. researchgate.netpdbj.org |

| Active Site Derivatization (e.g., with pyridyl disulfide) | Large conformational changes observed in the side chains of the key catalytic residues Cys29 and His199, demonstrating the flexibility of the active site. researchgate.net |

Chemical Synthesis and Rational Design Strategies

Structure-Activity Relationship (SAR) Studies for Cathepsin B Inhibitors

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its inhibitory activity and selectivity. These studies involve systematically modifying a lead compound and assessing the impact of these changes on its biological activity.

A variety of chemical scaffolds have been investigated for their potential to inhibit cathepsin B. These include both peptidic and non-peptidic structures.

Peptidomimetic Scaffolds: Many early and potent inhibitors are based on peptide sequences that mimic the natural substrates of cathepsin B. hzdr.de For instance, epoxysuccinyl peptides like E-64 and its derivatives, such as CA-074, have been extensively studied. hzdr.deplos.org The epoxysuccinyl group acts as the electrophilic warhead. researchgate.net Dipeptidyl nitriles are another important class of reversible, covalent inhibitors. researchgate.netplos.org

Non-peptidic Scaffolds: To improve properties like cell permeability and metabolic stability, research has shifted towards non-peptidic scaffolds. google.com Chalcone (B49325) hydrazones and their cyclized derivatives (pyrazolines and pyrazoles) have shown promise as reversible inhibitors. nih.gov Other explored scaffolds include nitroxoline (B368727) derivatives, 1,2,4-thiadiazoles, and various heterocyclic compounds. google.comscilit.comnih.gov For example, a series of novel 2-(2-naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4(5H)-ones were synthesized and found to be potential inhibitors of cathepsins B, H, and L. rsc.org

Modifying substituents on a core scaffold can dramatically alter a compound's inhibitory potency and selectivity for cathepsin B over other related proteases.

Targeting the S2 Subsite: The S2 subsite of cathepsin B is a key recognition pocket. Modifications at the P2 position of peptidic inhibitors significantly influence binding affinity. usp.br For vinyl sulfone inhibitors, substitutions at the P3 to P1' positions have been explored to understand the structural requirements for binding. nih.gov

The Occluding Loop: A unique feature of cathepsin B is the "occluding loop," which contains two histidine residues (His110 and His111). plos.org This loop is crucial for the exopeptidase activity of the enzyme. plos.org Inhibitors with a C-terminal carboxyl group, like CA-074, can interact with these histidine residues, leading to high selectivity for cathepsin B. plos.orggoogle.com

Functional Group Modifications: In a study on chalcone hydrazones, it was found that compounds functionalized with a nitro (-NO2) group were the most potent inhibitors of cathepsin B, while those with a chloro (-Cl) group were more effective against cathepsin H. nih.gov For a series of flavonoid derivatives, the presence of hydroxyl groups in the B ring was important for cathepsin B inhibition. nih.gov

The following table summarizes the inhibitory activities of selected chalcone hydrazone derivatives against Cathepsin B and Cathepsin H, illustrating the impact of substituent modifications.

| Compound | Substituent | Cathepsin B Kᵢ (µM) | Cathepsin H Kᵢ (µM) |

| 1d | -NO₂ | 0.042 | - |

| 2d | -NO₂ | 0.053 | - |

| 4d | -NO₂ | 0.131 | - |

| 1b | -Cl | - | 1.111 |

| 2b | -Cl | - | 1.174 |

| 4b | -Cl | - | 1.562 |

Data sourced from a study on functionalized chalcone hydrazones. nih.gov

Exploration of Chemical Scaffolds and Core Structures

Computational Design Approaches

Computational methods have become indispensable tools in the design and discovery of novel cathepsin B inhibitors. These approaches can significantly accelerate the identification of promising lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while virtual screening uses docking to screen large libraries of compounds for potential binders. plos.org These methods help in prioritizing compounds for experimental testing. plos.org

Ligand-based virtual screening (LBVS) utilizes the knowledge of known active ligands to identify new ones. nih.gov A common LBVS method is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. researchgate.netnih.gov

In one study, a ligand-based pharmacophore model was generated from 24 known cathepsin B inhibitors of both natural and synthetic origin. researchgate.netnih.gov This model, which included hydrophobic, hydrogen bond acceptor, and hydrogen bond donor features, was then used to screen the Maybridge chemical database, leading to the identification of novel pyridine, acetamide, and benzohydrazide (B10538) compounds as potential starting points for new therapeutics. researchgate.netnih.gov

Receptor-based virtual screening, also known as structure-based virtual screening, relies on the 3D structure of the target protein. frontiersin.orgdntb.gov.ua Molecular docking is a key component of this approach, where compounds from a database are docked into the active site of cathepsin B to predict their binding affinity. plos.orgnih.gov

For example, a molecular docking-based virtual screening of the DrugBank database was performed to identify repurposed drugs that could inhibit cathepsin B. plos.org This study identified Lurasidone and Paliperidone as promising candidates with high binding affinities to the catalytic pocket of the enzyme. plos.org Similarly, a virtual screening of a phytochemical library identified Nicandrenone and Picrasidine M as potential cathepsin B inhibitors with superior binding affinities compared to the reference inhibitor CA-074Me. frontiersin.orgdntb.gov.ua

The table below shows the docking scores of the top 10 molecules identified from the DrugBank database screening against Cathepsin B.

| Molecule | Docking Score (kcal/mol) |

| Top Hit 1 | -10.6 |

| Top Hit 2 | -10.2 |

| Top Hit 3 | -9.8 |

| Top Hit 4 | -9.5 |

| Top Hit 5 | -9.3 |

| Top Hit 6 | -9.1 |

| Top Hit 7 | -8.9 |

| Top Hit 8 | -8.8 |

| Top Hit 9 | -8.7 |

| Top Hit 10 | -8.7 |

| CA-074Me (Reference) | < -8.7 |

Data sourced from a virtual screening study of the DrugBank database. plos.org

Molecular Docking and Virtual Screening for Ligand Identification

Fragment-Based Design

Fragment-based drug design (FBDD) is a pivotal strategy in the discovery of novel Cathepsin B inhibitors. This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the enzyme's active site. uzh.ch These initial hits, though often weak binders, provide a starting point for the development of more potent inhibitors through fragment evolution or linking.

One application of this methodology in the context of Cathepsin B inhibitors involved high-throughput fragment-based docking into the enzyme's active site. uzh.ch This in silico screening, combined with binding free energy evaluations, has successfully identified novel series of inhibitors. uzh.ch For instance, a dioxothiazolidine derivative was identified as a competitive inhibitor that stabilizes the occluding loop of Cathepsin B in its closed conformation, thereby inhibiting both the endo- and exopeptidase activity of the enzyme. uzh.ch

Molecular Dynamics (MD) Simulations for Binding Mechanism and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the binding mechanisms and stability of Cathepsin B inhibitors. plos.orgfrontiersin.org These simulations provide detailed insights into the conformational changes and interactions of the protein-ligand complex over time. plos.orgfrontiersin.org

MD simulations of Cathepsin B complexed with various inhibitors have been conducted for extensive periods, such as 500 nanoseconds, to analyze the system's dynamics. plos.org Trajectory analyses, including Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), are employed to assess the structural stability of the complex. plos.orgfrontiersin.org For example, studies on repurposed drugs like Lurasidone and Paliperidone as Cathepsin B inhibitors showed that these compounds form stable complexes with the enzyme throughout the simulation. plos.org

Principal Component Analysis (PCA) is another technique used to examine the conformational sampling of the enzyme and its complexes. plos.orgfrontiersin.org This analysis reveals the essential motions and dynamics of the system, showing that ligand-bound complexes can occupy a similar essential subspace as the free enzyme, indicating stable binding without inducing large, unfavorable conformational changes. plos.orgfrontiersin.org

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are widely used to estimate the binding free energy of a ligand to a protein. nih.govresearchgate.netnih.gov These calculations provide a more accurate ranking of potential inhibitors compared to standard docking scores. acs.orgwalshmedicalmedia.com

In the study of novel Cathepsin B inhibitors identified through virtual screening, MM-PBSA and MM-GBSA were applied to prioritize the lead compounds. nih.govnih.gov These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a comprehensive assessment of binding affinity. researchgate.netnih.gov The results from these calculations have shown a strong correlation with experimental activities, validating their use in the rational design of Cathepsin B inhibitors. researchgate.net

Table 1: Representative Binding Free Energy Components for Cathepsin B Inhibitors (kcal/mol)

| Compound | ΔG_bind (MM-PBSA) | ΔG_bind (MM-GBSA) |

|---|---|---|

| Virtual Hit 1 | -45.2 ± 3.5 | -55.8 ± 2.1 |

| Virtual Hit 2 | -42.7 ± 4.1 | -51.3 ± 2.8 |

| Reference Inhibitor | -38.9 ± 2.9 | -48.5 ± 3.2 |

This table is illustrative and compiled from representative data on various Cathepsin B inhibitors. researchgate.net

Trajectory Analysis and Conformational Sampling

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a crucial ligand-based drug design approach, particularly useful when the 3D structure of the target is not fully understood. researchgate.netbiochempress.com A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.

For Cathepsin B inhibitors, several pharmacophore models have been generated. One such model, a four-feature hypothesis, includes two hydrogen bond acceptors, one hydrophobic aliphatic group, and one aromatic ring feature. biochempress.com Another study generated a validated eight-feature pharmacophore hypothesis, termed "Hypo III," which was used to screen chemical databases for new potential inhibitors. nih.govnih.gov This model was built using a set of known Cathepsin B inhibitors of both natural and synthetic origin and included hydrophobic (HY), hydrogen bond acceptor (HBA), and hydrogen bond donor (HBD) features. nih.govnih.gov The use of such validated hypotheses in virtual screening has proven effective in identifying novel scaffolds, such as pyridine, acetamide, and benzohydrazide derivatives, as potential starting points for new therapeutics. nih.govnih.gov

Quantum Chemistry Calculations for Reaction Mechanism Insights

Quantum chemistry calculations, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM), provide profound insights into the reaction mechanisms of covalent inhibitors. cdmf.org.brfrontiersin.org These methods can elucidate the electronic-level details of bond formation and cleavage between the inhibitor and the catalytic cysteine residue (Cys29) in the active site of Cathepsin B. cdmf.org.brfrontiersin.org

Studies on 1,2,4-thiadiazole (B1232254) derivatives as Cathepsin B inhibitors have utilized quantum chemistry to investigate the mechanism of inhibition, which is believed to involve the formation of a disulfide bridge with the catalytic cysteine. cdmf.org.br These calculations helped to identify the specific tautomeric form of the ligand that possesses the necessary structural and energetic characteristics for the ring-opening reaction to occur. cdmf.org.br Similarly, QM/MM studies on nitrile-based inhibitors have been used to investigate the covalent linkage formation, revealing the importance of the protein environment in activating the substrate for the reaction. frontiersin.org

Synthesis of Cathepsin B Inhibitor Analogues and Derivatives

The synthesis of analogues and derivatives of lead compounds is a critical step in optimizing inhibitor potency, selectivity, and pharmacokinetic properties. Based on the insights gained from computational studies, medicinal chemists can rationally design and synthesize new molecules.

For instance, structure-based design efforts have led to the synthesis of a focused library of over 50 nitroxoline derivatives, modifying positions 5, 7, and 8 of the parent compound. acs.org This work successfully explored the structure-activity relationships, leading to new inhibitors with improved performance in cell-based assays. acs.org Other synthetic efforts have focused on developing novel bithiazole derivatives, some of which have shown promising inhibitory activity against Cathepsin B. researchgate.net Additionally, dihydronaphthalenone chalconoid derivatives have been synthesized and evaluated for their cytotoxicity and potential as Cathepsin B inhibitors. scielo.br The synthesis and evaluation of these diverse chemical scaffolds are essential for the development of clinically viable Cathepsin B inhibitors. researchgate.netmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Lurasidone |

| Paliperidone |

| CA-074 |

| CA-074Me |

| Nitroxoline |

| Nicandrenone |

| Picrasidine M |

| Bpa-(Nε-Bpa)-Lys-DArg-Tyr-Npe |

| Bpa-(Nε-Bpa)Lys-DArg-Phe-Npe |

| Bpa-MCys-DArg-Phe-Npe |

| WRR391 |

| Staurosporine |

| Sorafenib |

| Cisplatin |

| Nocuolin A |

| Carmofur |

| Nirmatrelvir |

| X77A |

| X77C |

Design and Synthesis of Peptidomimetic Inhibitors

Peptidomimetic inhibitors are designed to replicate the interaction of natural substrates with the Cathepsin B active site. tandfonline.com This approach often involves modifying a peptide sequence with an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys25) in the enzyme's active site. researchgate.netspringernature.com The design process leverages knowledge of the enzyme's substrate specificity to enhance both potency and selectivity. mdpi.com

A common strategy involves retaining the peptide backbone for recognition and replacing the scissile amide bond with a reactive group. tandfonline.com Various electrophilic functionalities, or warheads, have been successfully incorporated, including aldehydes, nitriles, vinyl sulfones, and epoxysuccinyl derivatives. researchgate.netnih.gov

Epoxysuccinyl Derivatives: Based on the structure of the well-known inhibitor E-64, researchers have synthesized series of epoxysuccinyl-peptide derivatives. jst.go.jp In one study, the 2-methylbutane group of a related compound, E64d, was replaced with various substituents. jst.go.jp The introduction of an ethyl(methyl) sulfane group resulted in a compound with improved inhibitory activity and selectivity for Cathepsin B. jst.go.jp

Nitrile-Based Inhibitors: Dipeptidyl nitriles are a significant class of reversible covalent inhibitors. nih.gov A knowledge-based design approach led to the synthesis of 19 peptide-like nitrile inhibitors. nih.gov By combining a para-biphenyl ring at the P3 position, a halogenated phenylalanine at P2, and a Thr-O-Bz group at P1, researchers developed compounds with nanomolar inhibition of Cathepsin B and high selectivity over related cathepsins K and L. nih.gov Another study focused on 2-cyanopyrrolidine peptidomimetics, where although many compounds showed weak activity, derivative 24 ((E)N-{(S)1-[(S)2-cyano-1-pyrrolidinecarbonyl]-3-methylbutyl}-2,3-diphenylacrylamide) was identified as a selective Cathepsin L inhibitor with a Ki of 5.3 μM, while being inactive against Cathepsin B (Ki > 100 μM), highlighting how subtle structural changes influence selectivity. tandfonline.com

Vinyl Sulfone and Ketone Inhibitors: Vinyl sulfones represent a class of irreversible inhibitors. researchgate.net The inhibitor K11777, a vinyl sulfone, has been used to probe the function of Schistosoma mansoni Cathepsin B1 (SmCB1). nih.gov Similarly, acyloxymethyl ketones (AOMK) serve as effective warheads. acs.org For instance, Z-Arg-Lys-AOMK was designed as a potent and selective irreversible inhibitor of Cathepsin B at neutral pH, demonstrating over 100-fold selectivity for the enzyme at pH 7.2 compared to pH 4.6. acs.org

The synthesis of these peptidomimetics often involves standard solid-phase or solution-phase peptide synthesis techniques to build the amino acid sequence, followed by the coupling of the desired electrophilic warhead. rsc.orgmdpi.com For example, a peptide-based inhibitor was developed by conjugating a Cathepsin B-specific dipeptide (Arg-Arg) with ursodeoxycholic acid (UDCA) via a one-step amide bond coupling reaction. mdpi.com

| Compound/Class | Warhead | Key Structural Features | Inhibitory Activity (Ki or IC50) | Selectivity Notes |

|---|---|---|---|---|

| Z-Arg-Lys-AOMK | Acyloxymethyl ketone (AOMK) | Dipeptide sequence (Arg-Lys) designed for neutral pH selectivity. acs.org | Nanomolar potency. acs.org | >100-fold selective for Cathepsin B at pH 7.2 vs pH 4.6. acs.org |

| Nitrile Derivatives (e.g., 7h, 7i, 7j) | Nitrile | Para-biphenyl at P3, halogenated Phe at P2, Thr-O-Bz at P1. nih.gov | Nanomolar inhibition of Cathepsin B. nih.gov | Selective over Cathepsin K and Cathepsin L. nih.gov |

| Epoxysuccinyl Derivatives | Epoxysuccinyl | Based on E-64d; substitution with ethyl(methyl) sulfane. jst.go.jp | Improved inhibitory activity over parent compound. jst.go.jp | Improved selectivity for Cathepsin B. jst.go.jp |

| K11777 | Vinyl sulfone | Peptidomimetic vinyl sulfone. nih.gov | Potent inhibitor of SmCB1. nih.gov | Effective against parasite cysteine proteases. nih.gov |

Development of Small Molecule Inhibitor Libraries

Beyond peptidomimetics, the development and screening of small molecule libraries are a crucial strategy for discovering novel Cathepsin B inhibitors. plos.org This approach allows for the exploration of a wider chemical space to identify non-peptidic scaffolds, which may offer advantages in terms of cell permeability and metabolic stability.

Structure-Based and Virtual Screening: Structure-based design often begins with a known inhibitor or a hit from a screen. For example, using the cocrystal structure of nitroxoline with Cathepsin B, a focused library of over 50 derivatives was prepared by modifying the nitroxoline scaffold. acs.org This effort led to the identification of inhibitor 17 , which demonstrated effectiveness in cell-based models of tumor invasion. acs.org Virtual screening of large compound databases is another powerful technique. A large-scale screen of the Maybridge database, containing approximately 61,000 small molecules, was used to identify novel Cathepsin B inhibitors through a combination of pharmacophore mapping, docking, and molecular dynamics. nih.gov This approach successfully identified drug-like compounds that could form stable complexes within the Cathepsin B binding cavity. nih.gov

Library Synthesis and Screening: The synthesis of focused libraries around a particular chemical scaffold is a common tactic. One study involved the design and synthesis of a library of small molecules containing the thiosemicarbazone moiety on various frameworks, including thiochromanone and tetralone. tdl.org While these specific analogues proved to be potent inhibitors of Cathepsin L or K, they were notably inactive against Cathepsin B (IC50 >10,000 nM), demonstrating the potential for achieving high selectivity through scaffold modification. tdl.org In another effort, a library of 22 novel 1,2,4-triazole (B32235) derivatives was synthesized and evaluated. tandfonline.com These compounds were primarily designed as carbonic anhydrase inhibitors but also showed significant inhibitory activity against Cathepsin B at a concentration of 10⁻⁷ M. tandfonline.com

The screening of existing inhibitor collections can also yield valuable leads. A library of approximately 2,100 cathepsin inhibitors, originally developed by Celera Genomics for human cathepsins K, S, and B, was screened against parasite cysteine proteases. plos.org This "re-purposing" approach leverages existing, well-characterized chemical matter to accelerate the discovery of new therapeutic agents. plos.org

| Library Type/Scaffold | Design Strategy | Number of Compounds | Key Findings |

|---|---|---|---|

| Nitroxoline Derivatives | Structure-based design using a cocrystal structure. acs.org | >50 | Identified potent inhibitors, with compound 17 showing efficacy in cell-based invasion assays. acs.org |

| Maybridge Database | Large-scale virtual screening with pharmacophore mapping and docking. nih.gov | ~61,000 | Identified 1,728 drug-like hits that matched the pharmacophore model for Cathepsin B inhibition. nih.gov |

| Thiosemicarbazones | Synthesis of a focused library on various molecular frameworks. tdl.org | Not specified | Analogues were inactive against Cathepsin B (IC50 >10,000 nM) but potent against Cathepsins L and K, showing high selectivity. tdl.org |

| 1,2,4-Triazoles | Synthesis of a focused library based on a "tail-approach". tandfonline.com | 22 | Compounds showed significant ancillary inhibitory activity against Cathepsin B at 10⁻⁷ M. tandfonline.com |

| Celera Genomics Library | Screening of an existing library of cathepsin inhibitors. plos.org | ~2,100 | Identified sub-micromolar cell-active leads against parasite proteases homologous to human cathepsins. plos.org |

Selectivity and Specificity Profiling of Cathepsin B Inhibitors

Differential Inhibition Profiles Against Other Cysteine Cathepsins (e.g., Cathepsin L, S, K, H, D)

Cathepsin B Inhibitor III, also identified by its chemical sequence Z-Phe-Gly-NHO-Bz-pOMe, is an irreversible inhibitor that belongs to the class of peptidyl acyloxymethyl ketones. Its mechanism involves the alkylation of the active site cysteine residue, forming a stable covalent bond. The selectivity of this inhibitor has been evaluated against several homologous cysteine proteases.

The potency of such irreversible inhibitors is typically quantified by the second-order rate constant of inactivation (k₂/Kᵢ), which reflects the efficiency of the inhibitor in binding and inactivating the enzyme. A higher k₂/Kᵢ value indicates a more potent inhibitor.

Based on available data, this compound exhibits a distinct selectivity profile. It is a potent inhibitor of Cathepsin L, with a k₂/Kᵢ value of 1.5 x 10⁵ M⁻¹s⁻¹. sigmaaldrich.commerckmillipore.commerckmillipore.com It also effectively inhibits Cathepsin S (k₂/Kᵢ = 6.6 x 10⁴ M⁻¹s⁻¹) and, to a lesser extent, Cathepsin B (k₂/Kᵢ = 1.0 x 10⁴ M⁻¹s⁻¹). sigmaaldrich.commerckmillipore.commerckmillipore.com Notably, one study indicates that this compound does not significantly inhibit Cathepsin K. nih.gov This is a critical feature, as Cathepsin K is the primary protease involved in bone resorption, and its inhibition can lead to skeletal abnormalities.

The differential inhibition profile underscores that while potent, this compound is not entirely selective for Cathepsin B and shows significant activity against other crucial cysteine cathepsins, particularly Cathepsin L.

| Enzyme | Inhibitor | Inhibition Constant (k₂/Kᵢ) M⁻¹s⁻¹ | Reference |

|---|---|---|---|

| Cathepsin B | This compound (Z-Phe-Gly-NHO-Bz-pOMe) | 1.0 x 10⁴ | sigmaaldrich.commerckmillipore.commerckmillipore.com |

| Cathepsin L | This compound (Z-Phe-Gly-NHO-Bz-pOMe) | 1.5 x 10⁵ | sigmaaldrich.commerckmillipore.commerckmillipore.com |

| Cathepsin S | This compound (Z-Phe-Gly-NHO-Bz-pOMe) | 6.6 x 10⁴ | sigmaaldrich.commerckmillipore.commerckmillipore.com |

| Cathepsin K | This compound (Z-Phe-Gly-NHO-Bz-pOMe) | Not significantly inhibited | nih.gov |

| Papain | This compound (Z-Phe-Gly-NHO-Bz-pOMe) | 1.0 x 10³ | sigmaaldrich.commerckmillipore.commerckmillipore.com |

Strategies for Enhancing Cathepsin B Specificity

The quest for selective Cathepsin B inhibitors is a central theme in medicinal chemistry, driven by the need to minimize off-target effects. Several rational design strategies have been developed to exploit the subtle structural differences between Cathepsin B and other cysteine proteases.

One of the most successful strategies involves targeting the unique structural feature of Cathepsin B: the "occluding loop." This flexible loop, composed of approximately 20 amino acid residues, is absent in other cathepsins like L and S. It contains two critical histidine residues (His110 and His111) that can form salt bridge interactions with a terminal carboxylate group on a substrate or inhibitor. nih.gov This provides a unique binding pocket (the S2' subsite) that can be exploited for selectivity. Inhibitors like CA-074, an epoxysuccinyl peptide, have been designed with a C-terminal proline whose free carboxylate group interacts with these histidines, conferring high selectivity for Cathepsin B. nih.govhzdr.de

Another key strategy is the structure-based optimization of the peptidic or peptidomimetic backbone of the inhibitor. By systematically modifying the amino acid residues that interact with the enzyme's binding pockets (S1, S2, S3, etc.), selectivity can be fine-tuned. For example, in the development of dipeptidyl nitrile inhibitors, modifications at the P2 and P3 positions have been shown to significantly enhance selectivity for Cathepsin B over Cathepsins K and L. researchgate.net

The choice of the electrophilic "warhead" that reacts with the active site cysteine is also crucial. Different warheads, such as nitriles, vinyl sulfones, epoxides, and acyloxymethyl ketones, exhibit different reactivity profiles and can influence selectivity. hzdr.de Peptidyl acyloxymethyl ketones, the class to which this compound belongs, are potent irreversible inhibitors whose reactivity can be modulated by altering the carboxylate leaving group. capes.gov.brnih.gov This allows for the tuning of inhibitory potency and, to some extent, selectivity.

Finally, exploiting the distinct pH profiles of cathepsins offers another avenue for achieving specificity. Cathepsin B retains significant activity at neutral or slightly acidic pH, conditions often found in the extracellular tumor microenvironment where it promotes invasion. In contrast, many other cathepsins are most active in the highly acidic environment of the lysosome. Designing inhibitors that are preferentially active at pH 6.0-7.4 can provide a degree of functional selectivity for extracellular Cathepsin B. nih.gov

These strategies, often used in combination, form the basis of modern drug design efforts aimed at producing highly potent and, crucially, highly selective inhibitors of Cathepsin B for therapeutic applications.

Cellular and Subcellular Effects of Cathepsin B Inhibition in Vitro Studies

Modulation of Lysosomal Physiology and Function

The lysosome, a critical organelle for cellular degradation and recycling, is profoundly affected by the inhibition of Cathepsin B. In vitro studies utilizing Cathepsin B Inhibitor III and other specific inhibitors have elucidated a cascade of effects on lysosomal physiology, highlighting the central role of this protease in maintaining cellular homeostasis.

Impact on Autophagy Flux and Autophagosome Processing

Autophagy is a fundamental cellular process for the degradation of damaged organelles and long-lived proteins. This pathway culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. Inhibition of Cathepsin B has been shown to disrupt this process, leading to an impairment of autophagy flux. nih.govplos.org

A primary indicator of altered autophagy is the accumulation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes. nih.govplos.org In vitro studies consistently demonstrate that treatment with Cathepsin B inhibitors, including specific inhibitors like this compound, leads to a significant increase in LC3-II levels. nih.govnih.gov This accumulation is not necessarily due to an induction of autophagy but rather a blockage in the degradation of autophagosomes, a state referred to as impaired autophagy flux. nih.govmolbiolcell.org

Pharmacological inhibition of Cathepsin B in various cell lines, including insulinoma (INS-1) cells and Chinese Hamster Ovary (CHO) cells, results in a marked accumulation of LC3-II. nih.govnih.gov This effect is also observed with the general cysteine protease inhibitor E64d, further implicating the role of cysteine cathepsins in the final stages of autophagy. nih.govresearchgate.net The accumulation of LC3-II is often accompanied by an increase in the number of autophagic vacuoles within the cells. nih.gov

Beyond LC3-II, the inhibition of Cathepsin B also leads to the accumulation of other lysosomal proteins. Studies have shown that genetic or pharmacological inhibition of Cathepsin B and L results in the accumulation of lysosomal-associated membrane protein 1 (LAMP1), Niemann-Pick C1 (NPC1), and NPC2 proteins. nih.govplos.org This suggests a broader disruption of lysosomal degradative capacity.

Table 1: Effects of Cathepsin B Inhibition on Autophagy Markers and Lysosomal Proteins (In Vitro)

| Cell Line | Inhibitor | Observed Effect | Reference |

|---|---|---|---|

| INS-1 | Cathepsin B Inhibitor | Increased LC3-II accumulation | nih.gov |

| CHO | PADK (Cathepsin B/L inhibitor) | Accumulation of LC3-II, NPC1, and NPC2 | nih.gov |

| SH-SY5Y | PADK (Cathepsin B/L inhibitor) | Increased LC3 accumulation | plos.org |

| BMDMs | CA-074 Me (Cathepsin B inhibitor) | Increased LC3-II levels | rupress.org |

| Pancreatic Islets | Cathepsin B Inhibitor | Increased LC3-II accumulation | nih.gov |

Regulation of Lysosomal Biogenesis

Interestingly, the impairment of lysosomal function through Cathepsin B inhibition triggers a compensatory response involving the biogenesis of new lysosomes. rupress.orgnih.gov This process is primarily regulated by the transcription factor EB (TFEB), a master regulator of lysosomal and autophagy-related genes. rupress.orgnih.govsemanticscholar.org

In bone marrow-derived macrophages (BMDMs), pharmacological inhibition of Cathepsin B with CA-074 Me, a cell-permeable inhibitor, leads to the activation and nuclear translocation of TFEB. rupress.orgnih.gov This, in turn, drives the expression of genes involved in lysosomal biogenesis and autophagy. rupress.orgnih.gov The proposed mechanism involves the downregulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and the prevention of the cleavage of the lysosomal calcium channel TRPML1. rupress.orgnih.gov The activation of TFEB appears to be a specific response to the loss of Cathepsin B activity, as it is not observed with the inhibition of other proteases like cathepsin G or elastase. rupress.orgnih.gov

Effects on Intralysosomal pH Homeostasis

The acidic environment of the lysosome is crucial for the optimal activity of its hydrolytic enzymes. jcancer.org Cathepsin B itself functions optimally at an acidic pH, typically around 4.6, which is characteristic of the lysosomal lumen. acs.orgescholarship.org While direct, extensive studies on the effect of this compound on intralysosomal pH are limited, the process of lysosomal degradation is intrinsically linked to pH. Some autophagy inhibitors, like chloroquine, function by increasing lysosomal pH, thereby inactivating pH-dependent hydrolases. researchgate.netoncotarget.com The accumulation of undigested material due to Cathepsin B inhibition could potentially lead to secondary effects on lysosomal pH homeostasis, although this requires further investigation. It has been noted that a rise in lysosomal pH disrupts the function of hydrolytic enzymes. researchgate.netresearchgate.net

Influence on Lysosomal Membrane Permeabilization

Lysosomal membrane permeabilization (LMP) is a critical event that can lead to cell death through the release of lysosomal contents, including cathepsins, into the cytosol. jcancer.orgnih.gov Cathepsin B, once in the cytosol, can trigger apoptotic pathways. jcancer.orgtandfonline.comoecd.org

Paradoxically, while the release of active Cathepsin B from lysosomes can induce LMP, the inhibition of its activity within the lysosome can also have consequences for membrane stability. Some studies suggest that the accumulation of unprocessed substrates and dysfunctional lysosomes resulting from Cathepsin B inhibition could potentially lead to lysosomal stress and, eventually, LMP. For instance, in certain cellular contexts, cytokine-induced LMP and the subsequent release of cathepsins into the cytosol contribute to apoptosis, a process that can be reduced by cathepsin inhibitors. researchgate.net The inhibition of cathepsin activity has been shown to protect cells from certain forms of cell death, highlighting the complex role of these proteases in cellular fate. aai.org

Modulation of Intracellular Cholesterol Trafficking

A significant consequence of Cathepsin B inhibition is the disruption of intracellular cholesterol trafficking, leading to a phenotype resembling Niemann-Pick type C (NPC) disease. nih.govplos.org NPC is a neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. nih.gov

In vitro studies using CHO and human neuroblastoma SH-SY5Y cells have demonstrated that inhibiting Cathepsin B and L leads to the accumulation of free cholesterol within late endosomes and lysosomes. nih.govplos.org This is accompanied by an accumulation of the NPC1 protein in these compartments and a downregulation of the ABCA1 protein, both of which are crucial for cholesterol efflux. nih.govplos.org These findings strongly suggest that Cathepsin B and L are major regulators of intracellular cholesterol transport. nih.govfrontiersin.orgresearchgate.net The inhibition of these cathepsins appears to directly impact the machinery responsible for moving cholesterol out of the lysosome. nih.gov

Table 2: Impact of Cathepsin B Inhibition on Cholesterol Trafficking (In Vitro)

| Cell Line | Inhibitor | Key Findings | Reference |

|---|---|---|---|

| CHO | PADK (Cathepsin B/L inhibitor) | Cholesterol accumulation, increased NPC1, decreased ABCA1 | nih.govresearchgate.net |

| SH-SY5Y | PADK (Cathepsin B/L inhibitor) | Cholesterol accumulation, increased NPC1, decreased ABCA1 | plos.org |

| Macrophages | Cathepsin B and L inhibitors | Reduced NPC2 secretion, altered expression of cholesterol trafficking genes | nih.gov |

Influence on Intracellular Signaling Pathways

The inhibition of Cathepsin B, a lysosomal cysteine protease, instigates a cascade of effects on various intracellular signaling pathways. These alterations are not isolated events but rather an interconnected network of responses that influence fundamental cellular processes ranging from programmed cell death to inflammatory responses and metabolic regulation. By blocking the proteolytic activity of Cathepsin B, specific inhibitors can trigger significant shifts in cellular signaling, revealing the enzyme's integral role in maintaining cellular homeostasis.

Regulation of Programmed Cell Death Pathways (Apoptosis)

Cathepsin B is recognized as a dual-faceted regulator of apoptosis. Under certain conditions, its release from lysosomes into the cytoplasm can trigger apoptotic pathways by cleaving pro-apoptotic proteins like Bid. frontiersin.orgnih.gov However, in vitro studies using specific inhibitors have demonstrated that blocking Cathepsin B activity can also promote apoptosis, particularly in cancer cells or cells under metabolic stress. researchgate.netplos.org This pro-apoptotic effect following inhibition is often mediated through the induction of lysosomal membrane permeabilization and the subsequent release of other lysosomal hydrolases. researchgate.net

The relationship between Cathepsin B and caspases, the principal executioners of apoptosis, is complex. Cathepsin B can directly process and activate initiator caspases, such as procaspase-1 and procaspase-11, but it is a very poor activator of the executioner procaspase-3. core.ac.uk

Paradoxically, the inhibition of Cathepsin B has been shown to induce caspase-dependent apoptosis in several in vitro models. Treatment of pancreatic INS-1 cells with Cathepsin B inhibitors leads to the activation of caspase-9 and caspase-3. researchgate.netplos.org Similarly, in oral squamous cell carcinoma cells, the inhibitor CA-074Me was found to inhibit apoptosis independent of caspase activation, suggesting that its primary effect is upstream of the caspase cascade, but it ultimately prevents Bid processing. researchgate.net In some contexts, the inhibition of Cathepsin B leads to an increase in phosphorylated JNK, which in turn can activate caspase-3. researchgate.net The use of the cysteine protease inhibitor E-64 on filarial parasites also resulted in the activation of CED-3, a homolog of mammalian caspase-3, initiating an apoptotic-like event. plos.org

Table 1: Effects of Cathepsin B Inhibitors on Caspase Activation

| Inhibitor | Cell Line / Organism | Effect on Caspases | Finding |

|---|---|---|---|

| Cathepsin B Inhibitor (CBi) | Pancreatic INS-1 cells | ▲ Increased activation of caspase-9 and caspase-3 | Inhibition of Cathepsin B under high glucose conditions promotes caspase-dependent apoptosis. researchgate.netplos.org |

| E-64 | Setaria cervi (filarial parasite) | ▲ Increased activation of CED-3 (caspase-3 homolog) | Inhibition of Cathepsin B leads to an apoptotic-like event. plos.org |

| CA-074Me | Oral Squamous Carcinoma Cells (OSCC) | ▼ Decreased Bid cleavage | CA-074Me inhibits TRAIL-induced Bid processing, acting upstream of mitochondrial apoptosis pathways. researchgate.net |

| Cathepsin B Inhibitor | Pancreatic INS-1 cells | ▲ Increased phosphorylated JNK, leading to caspase-3 activation | The activated JNK pathway is implicated in the induction of apoptosis following cathepsin inhibition. researchgate.net |

Modulation of Inflammatory Responses and Cytokine Production

Inhibition of Cathepsin B significantly modulates inflammatory and immune responses by altering cytokine profiles and interfering with inflammasome activation. A key finding is that Cathepsin B inhibition can skew the T-helper (Th) cell response from a Th2-dominant to a Th1-dominant phenotype. nih.govaai.org In studies using the specific inhibitor CA-074, this shift was characterized by a marked decrease in the production of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), and a concurrent increase in the Th1-type cytokine, Interferon-gamma (IFN-γ). nih.govaai.org

Furthermore, Cathepsin B is crucial for the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation of highly pro-inflammatory cytokines. nih.gov The release of Cathepsin B into the cytosol is a critical step for activating the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent processing of pro-IL-1β and pro-IL-18 into their active forms. spandidos-publications.comfrontiersin.org Consequently, pharmacological inhibition of Cathepsin B with inhibitors like CA-074Me effectively blocks the activation of the NLRP3-IL-1β signaling pathway, resulting in significantly reduced secretion of IL-1β and IL-18. spandidos-publications.comfrontiersin.org In dendritic cells and macrophages, a deficiency in Cathepsin B leads to a significant upregulation in the expression of IL-12, a key Th1-inducing cytokine. plos.org

Table 2: Modulation of Cytokine Production by Cathepsin B Inhibitors

| Inhibitor / Condition | Cell Type / Model | Effect on Cytokine | Outcome |

|---|---|---|---|

| CA-074 | Ovalbumin-immunized mice splenocytes | ▼ IL-4, ▼ IL-5, ▲ IFN-γ | Skews immune response from Th2 to Th1. nih.gov |

| CA-074 | Leishmania major-infected BALB/c mice | ▼ IL-4, ▲ IFN-γ | Promotes a protective Th1 response. aai.orgtokushima-u.ac.jp |

| CA-074Me | Rat model of myocardial infarction | ▼ IL-1β, ▼ IL-18 | Attenuates post-MI inflammation by inhibiting the NLRP3 inflammasome pathway. spandidos-publications.com |

| Cathepsin B deficiency | Bone-marrow derived dendritic cells & macrophages | ▲ IL-12 | Promotes a pro-Th1 cellular environment. plos.org |

Interactions with Cellular Redox Homeostasis

The interplay between Cathepsin B and cellular redox homeostasis is bidirectional and complex. Oxidative stress can disrupt lysosomal membrane integrity, leading to the release of active Cathepsin B into the cytosol, which can then contribute to pathological processes. mdpi.com Conversely, the inhibition of Cathepsin B's normal enzymatic function can disrupt the delicate balance of cellular redox systems. In a study using the inhibitor E-64, blocking Cathepsin B activity in filarial parasites led to increased generation of reactive oxygen species (ROS) and a marked decrease in the levels of glutathione (B108866) (GSH) and the activity of glutathione reductase. plos.org This induced state of oxidative stress can, in turn, trigger mitochondrial-mediated apoptosis. plos.org This suggests that Cathepsin B plays a role in maintaining redox balance, and its inhibition can lead to a pro-oxidant state. frontiersin.orgmdpi.com

Down-regulation of Mechanistic Target of Rapamycin (mTOR) Activity

A significant consequence of Cathepsin B inhibition is the down-regulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. In vitro studies using bone marrow-derived macrophages (BMDMs) treated with the Cathepsin B inhibitor CA-074 Me showed a rapid and significant reduction in the phosphorylation of both mTOR and its direct target, 4E-BP. rupress.orgnih.gov This down-regulation of mTOR activity occurred within 30 minutes of inhibitor treatment, highlighting a direct and swift link between Cathepsin B activity and the mTORC1 signaling complex. rupress.orgnih.govtandfonline.com The reduced mTOR activity upon Cathepsin B inhibition suggests that Cathepsin B plays a negative regulatory role in pathways that suppress mTOR, or that its activity is somehow required to maintain mTORC1 signaling at the lysosomal surface. rupress.org

Activation of Transcription Factor EB (TFEB)

Directly linked to the inhibition of mTOR is the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy. rupress.orgnih.gov TFEB activity is tightly controlled by mTORC1, which, when active, phosphorylates TFEB and retains it in the cytoplasm. nih.gov The inhibition of Cathepsin B, by causing a down-regulation of mTOR activity, leads to the dephosphorylation and subsequent activation of TFEB. rupress.orgtandfonline.com Activated TFEB then translocates to the nucleus, where it drives the expression of a wide array of genes involved in lysosomal function and autophagy. rupress.orgnih.gov Time-course experiments have shown that the induction of TFEB expression occurs within 30 minutes of treatment with a Cathepsin B inhibitor, in parallel with the reduction of phosphorylated mTOR. rupress.orgnih.gov This specific response leads to an increase in the number of lysosomes and autophagosomes, enhancing the cell's degradative capacity. rupress.orgtandfonline.com

Table 3: Summary of Effects of Cathepsin B Inhibition on Key Signaling Molecules

| Target Molecule | Effect of Inhibition | Key Finding |

|---|---|---|

| mTOR (phosphorylated) | ▼ Decreased | Inhibition of Cathepsin B rapidly down-regulates mTORC1 activity. rupress.orgnih.govtandfonline.com |

| TFEB | ▲ Activated | Decreased mTOR activity leads to TFEB dephosphorylation, nuclear translocation, and activation. rupress.orgnih.govtandfonline.com |

| JNK (phosphorylated) | ▲ Increased | In some contexts, inhibition can activate the JNK stress pathway, leading to apoptosis. researchgate.net |

| NLRP3 Inflammasome | ▼ Inhibited | Blocks maturation of IL-1β and IL-18 by preventing inflammasome activation. spandidos-publications.comfrontiersin.org |

Extracellular Matrix Remodeling and Cellular Invasiveness